molecular formula C17H26BNO4S B13499459 (S)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosylpyrrolidine

(S)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosylpyrrolidine

Katalognummer: B13499459
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: BISVSWOYMHJAPM-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a 4-methylbenzenesulfonyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the 4-Methylbenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride in the presence of a base.

    Attachment of the Dioxaborolane Moiety: The final step could involve borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation might produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine can serve as a versatile building block for constructing more complex molecules.

Biology and Medicine

The compound’s unique structure may make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry

In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism by which (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-1-(4-methylbenzenesulfonyl)pyrrolidine: Lacks the dioxaborolane moiety.

    (3S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine: Lacks the 4-methylbenzenesulfonyl group.

Uniqueness

The presence of both the 4-methylbenzenesulfonyl group and the dioxaborolane moiety in (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine makes it unique, offering a combination of reactivity and potential biological activity not found in simpler analogs.

Eigenschaften

Molekularformel

C17H26BNO4S

Molekulargewicht

351.3 g/mol

IUPAC-Name

(3S)-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

InChI

InChI=1S/C17H26BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-9,14H,10-12H2,1-5H3/t14-/m0/s1

InChI-Schlüssel

BISVSWOYMHJAPM-AWEZNQCLSA-N

Isomerische SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.